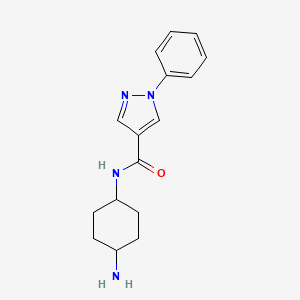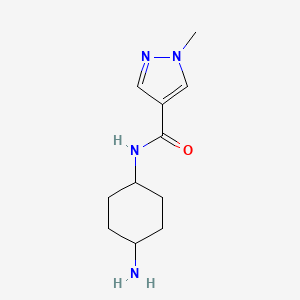
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine, also known as FPEA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FPEA is a derivative of phenethylamine and has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is not fully understood. However, it has been suggested that 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and may also have affinity for sigma receptors. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential antidepressant and antipsychotic effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been shown to increase the levels of BDNF in the brain, which may contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has been shown to have a high affinity for sigma receptors, which may make it a useful tool for studying these receptors. However, one of the limitations of using 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine in lab experiments is that it has not been extensively studied, and its potential side effects and toxicity are not fully understood.
Future Directions
There are many potential future directions for the study of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine. One potential direction is to further investigate its potential use as an antidepressant and antipsychotic agent. Another potential direction is to investigate its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine and its potential side effects and toxicity.
Synthesis Methods
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine can be synthesized through several methods, including reductive amination, N-alkylation, and amide coupling. One of the commonly used methods for the synthesis of 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine is the reductive amination of 3-fluoroacetophenone with pyrazole-5-carboxaldehyde in the presence of sodium cyanoborohydride. The resulting product is then treated with ethyl chloroformate to obtain 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine.
Scientific Research Applications
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It has been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and for its potential antipsychotic and antidepressant effects. 2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine has also been studied for its potential use in the treatment of Parkinson's disease and as a potential neuroprotective agent.
properties
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-6-14-9-12-5-7-15-16-12/h1-3,5,7-8,14H,4,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQQIVXEZIFOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)




![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)



![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)